molecular formula C26H35ClN2O2 B12003963 N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide CAS No. 767302-17-0

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide

Cat. No.: B12003963
CAS No.: 767302-17-0
M. Wt: 443.0 g/mol
InChI Key: XGEYQQRMJWBNFA-VFCFBJKWSA-N
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Description

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide, also known by its chemical formula C₁₉H₂₆ClNO₂, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide involves the condensation of two key components: 4-chloroaniline and 2-pyridinecarboxaldehyde. Here’s a step-by-step process:

    Formation of Intermediate:

Industrial Production:: Industrial-scale production methods may involve modifications of the laboratory synthesis, optimizing yield and purity.

Chemical Reactions Analysis

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may alter its structure or properties.

    Substitution: Substituting specific functional groups can yield derivatives with distinct properties.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.

Scientific Research Applications

Chemistry::

    Catalysis: N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide may serve as a catalyst or ligand in organic transformations.

    Materials Science: Its unique structure could inspire novel materials.

Biology and Medicine::

    Drug Development: Researchers explore its potential as a drug candidate due to its structural features.

    Bioconjugation: It can be used for targeted drug delivery or imaging.

Industry::

    Polymer Chemistry: Incorporating it into polymers may enhance material properties.

    Surfactants: Its amphiphilic nature makes it suitable for surfactant applications.

Mechanism of Action

The precise mechanism remains an active area of research. potential molecular targets and pathways include :

  • Interaction with specific receptors or enzymes.
  • Modulation of cellular signaling pathways.

Comparison with Similar Compounds

While N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide is unique, similar compounds include:

Properties

CAS No.

767302-17-0

Molecular Formula

C26H35ClN2O2

Molecular Weight

443.0 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide

InChI

InChI=1S/C26H35ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-26(30)29-28-20-22-14-18-25(19-15-22)31-21-23-12-16-24(27)17-13-23/h12-20H,2-11,21H2,1H3,(H,29,30)/b28-20+

InChI Key

XGEYQQRMJWBNFA-VFCFBJKWSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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